

# Technical Guide: Chemical Structure and Synthesis of rac-S 33138

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## Compound of Interest

Compound Name: *rac S 33138*  
CAS No.: 220647-56-3  
Cat. No.: B108224

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## Executive Summary

S 33138 is a potent and selective dopamine D3 receptor antagonist (

D3 = 8.7 vs D2 = 7.1) investigated for the treatment of schizophrenia and cognitive impairment associated with Parkinson's disease.[1] Chemically, it belongs to the [1]benzopyrano[3,4-c]pyrrole class.[2][3][4] The compound requires a stereoselective synthesis to isolate the active (3aS, 9bR) enantiomer; however, the fundamental synthetic pathway produces the racemic trans-diastereomer (rac-S 33138) first, which is then resolved.

This guide focuses on the synthesis of the racemic mixture as the primary chemical scaffold.

## Chemical Structure & Properties[5][6][7][8][9][10]

### [11]

## Identification

- Code Name: S 33138 (S33138)[2][3][4][5][6]
- IUPAC Name:

-{4-[2-((3a  
,9b  
)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3  
)-yl)ethyl]phenyl}acetamide[2][3][4]

- Molecular Formula:
- Molecular Weight: 415.54 g/mol
- Core Scaffold: trans-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole

## Structural Pharmacophores

The molecule consists of three distinct pharmacophoric regions:

- The Core (Head): A rigid, tricyclic benzopyrano[3,4-c]pyrrole system. The trans-fused junction constrains the spatial arrangement, critical for D3 receptor pocket fitting.
- The Substituent: An 8-cyano group on the benzopyran ring, enhancing electronic interactions (likely - or polar interactions) within the receptor.
- The Tail: An -ethyl-phenylacetamide side chain, a classic dopaminergic motif providing the necessary distance to interact with secondary binding pockets (e.g., the orthosteric site).

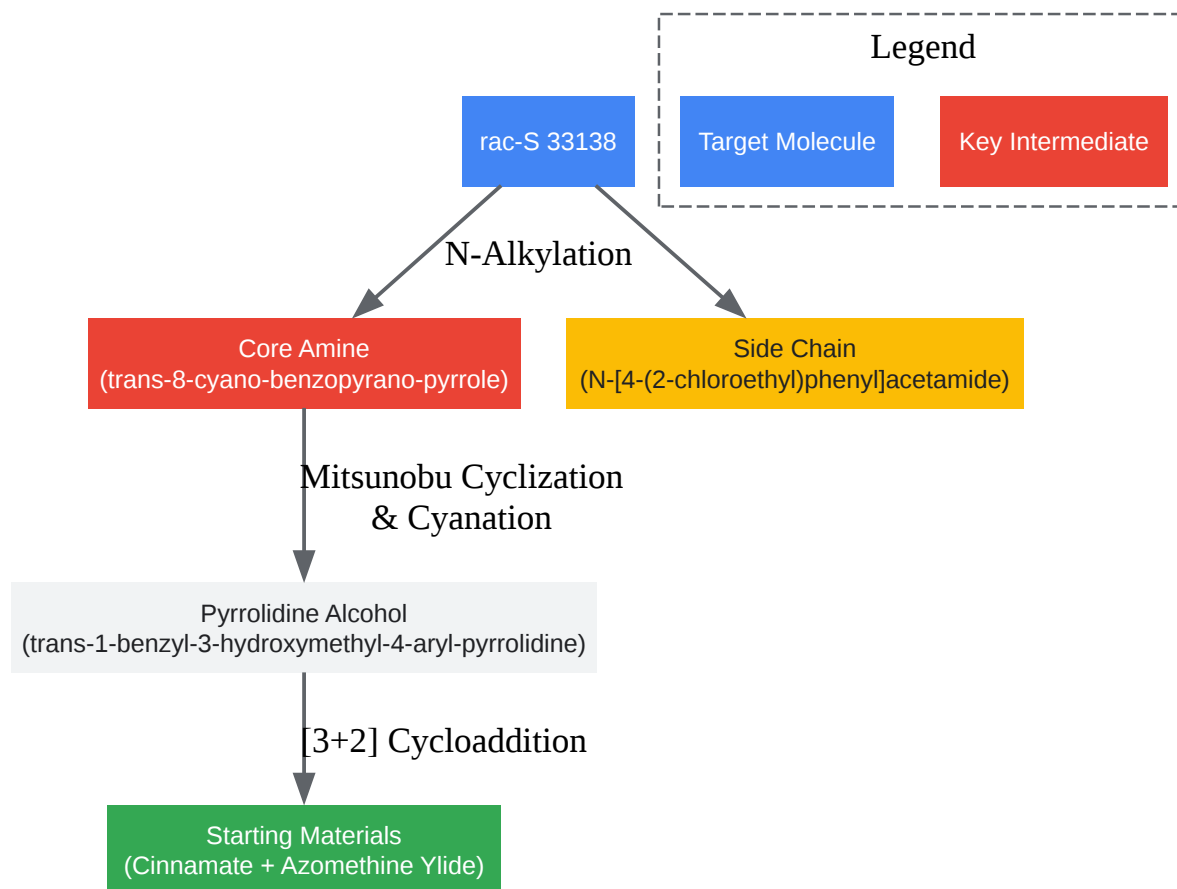
## Retrosynthetic Analysis

The synthesis of rac-S 33138 is best approached by disconnecting the molecule at the tertiary amine of the pyrrole ring. This divides the synthesis into two phases:

- Construction of the Tricyclic Core: The benzopyrano[3,4-c]pyrrole skeleton.[2][4]
- Coupling: Attachment of the phenylethylacetamide side chain.

## Logic Flow

- Disconnection: The -alkyl bond is cleaved, revealing the secondary amine core (Intermediate A) and the alkylating agent (Intermediate B).
- Core Deconstruction: The pyran ring (ether bridge) is opened via a retro-Mitsunobu transform, leading to a 3-hydroxymethyl-4-(2-hydroxyphenyl)pyrrolidine.
- Pyrrolidine Formation: This pyrrolidine precursor is traced back to a [3+2] cycloaddition of an azomethine ylide and a cinnamate derivative.



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Caption: Retrosynthetic logic flow for rac-S 33138, moving from the target molecule back to simple starting materials.

## Detailed Synthesis Protocol

This protocol is based on the methodology described in US Patent 6,090,837 and related Servier publications. It produces the racemic mixture.

### Phase 1: Synthesis of the Benzopyrano[3,4-c]pyrrole Core

#### Step 1: [3+2] Cycloaddition (Pyrrolidine Formation)

- Reagents: Methyl (E)-3-(5-bromo-2-methoxyphenyl)acrylate,  
-benzyl-  
-(methoxymethyl)trimethylsilylmethylamine (Azomethine ylide precursor), TFA (catalyst).
- Procedure:
  - Dissolve the acrylate in dichloromethane (DCM).
  - Add the amine precursor and a catalytic amount of trifluoroacetic acid (TFA) at 0°C.
  - The in-situ generated azomethine ylide undergoes [3+2] cycloaddition with the acrylate.
  - Result: trans-Methyl 1-benzyl-4-(5-bromo-2-methoxyphenyl)pyrrolidine-3-carboxylate.
- Note: The trans diastereomer is favored. The bromine serves as a handle for late-stage cyanation.

#### Step 2: Reduction to Diol

- Reagents: Lithium Aluminum Hydride (LiAlH<sub>4</sub>), THF.<sup>[5]</sup>
- Procedure:
  - Suspend LiAlH<sub>4</sub>

in anhydrous THF under nitrogen.

- Add the ester from Step 1 dropwise. Reflux for 2-4 hours.
- Result: trans-1-Benzyl-3-hydroxymethyl-4-(5-bromo-2-methoxyphenyl)pyrrolidine.

### Step 3: Demethylation

- Reagents: Boron Tribromide (BBr<sub>3</sub>) or Sodium Ethanethiolate (EtSNa).
- Procedure:
  - Treat the methoxy-pyrrolidine with BBr<sub>3</sub> in DCM at -78°C to 0°C.
  - Result: trans-1-Benzyl-3-hydroxymethyl-4-(5-bromo-2-hydroxyphenyl)pyrrolidine (The Phenol-Alcohol intermediate).

### Step 4: Mitsunobu Cyclization (Ring Closure)

- Reagents: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh<sub>3</sub>), THF.
- Procedure:
  - Dissolve the Phenol-Alcohol and PPh<sub>3</sub> in anhydrous THF.
  - Add DEAD dropwise at 0°C. Stir at room temperature.
  - Mechanism: The alcohol is activated by PPh<sub>3</sub>/DEAD, and the phenol oxygen attacks the activated carbon, closing the pyran ring.

- Result:trans-2-Benzyl-8-bromo-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole.

#### Step 5: Cyanation

- Reagents: Zinc Cyanide (Zn(CN)  
)  
)  
, DMF,[5]
- Procedure:
  - Dissolve the bromo-intermediate in DMF.
  - Add Zn(CN)  
  
and the Palladium catalyst.
  - Heat to 80-100°C under nitrogen for 4-12 hours.
  - Result:trans-2-Benzyl-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole.

#### Step 6:

##### -Debenzylation

- Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.
- Procedure:
  - Reflux the benzyl amine with ACE-Cl in dichloroethane.
  - Concentrate and reflux the residue in methanol.
  - Result:trans-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole (The Core Amine).

## Phase 2: Coupling with Side Chain

#### Step 7:

-Alkylation

- Reagents:

-[4-(2-chloroethyl)phenyl]acetamide, Potassium Carbonate (K

CO

), Potassium Iodide (KI), Acetonitrile.

- Procedure:

- Suspend the Core Amine (from Step 6), the alkyl halide side chain, K

CO

, and catalytic KI in acetonitrile.

- Reflux for 12-24 hours.

- Filter inorganic salts and concentrate.

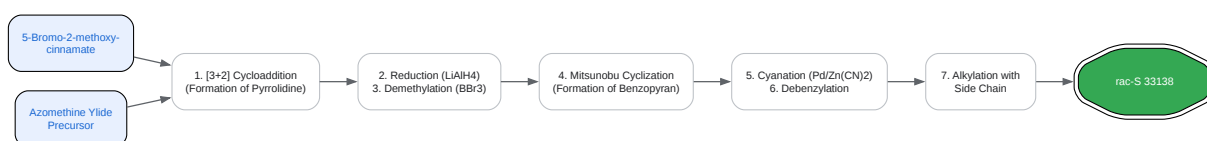
- Purify via column chromatography.[\[7\]](#)

- Result:rac-S 33138.

## Summary of Reaction Conditions

Step	Transformation	Reagents	Key Conditions	Yield (Approx)
1	[3+2] Cycloaddition	Acrylate, Amine, TFA	DCM, 0°C to RT	70-80%
2	Reduction	LiAlH <sub>4</sub>	THF, Reflux	85-90%
3	Demethylation	BBr	DCM, -78°C	75-85%
4	Cyclization	PPh , DEAD	THF, 0°C	60-75%
5	Cyanation	Zn(CN) , Pd(PPh )	DMF, 100°C	80-90%
6	Debenzylation	ACE-Cl, MeOH	Reflux	85-95%
7	Alkylation	Side chain-Cl, K CO	MeCN, Reflux	65-75%

## Synthesis Workflow Diagram



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Caption: Step-by-step synthetic workflow for rac-S 33138 starting from cinnamate derivatives.

## References

- Millan, M. J., et al. (2008).[2][3] "S33138... a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions." [3] *Journal of Pharmacology and Experimental Therapeutics*, 324(2), 587-599.[3]
- Lavielle, G., et al. (2000). "Chromene derivatives, process for their preparation and pharmaceutical compositions containing them." US Patent 6,090,837.[5]
- Lejeune, F., et al. (1999).[5] "New chromene derivatives." European Patent EP0887350.[5]

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## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1] benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl]-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl]-acetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl]-acetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. II. A neurochemical, electrophysiological and behavioral characterization in vivo - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. S-33138-药物合成数据库 [[drugfuture.com](https://www.drugfuture.com)]
- 6. 盐酸奥氮平 | Olanzapine hydrochloride | CAS 783334-36-1 | 5-HT2/D1/D2拮抗剂 | 美国InvivoChem [[invivochem.cn](https://www.invivochem.cn)]

- [7. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehyde](#) [Application to the synthesis of escitalopram \[html.rhhz.net\]](#)
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